sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate
Description
Sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate is a structurally complex aromatic sulfonate featuring two bis(carboxymethyl)amino (BCMA) moieties, a hydroxyl group, and a conjugated cyclohexadienylidene system. Its extended conjugation system may also contribute to unique spectroscopic properties, such as UV-Vis absorbance shifts in the presence of metal ions.
Properties
Molecular Formula |
C31H31N2NaO13S |
|---|---|
Molecular Weight |
694.6 g/mol |
IUPAC Name |
sodium;2-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);/q;+1/p-1 |
InChI Key |
VFKMJZUEFSTCGQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis involves multi-step organic transformations designed to assemble the complex molecular framework while introducing the key functional groups in a controlled manner. The process typically includes:
- Formation of the bis(carboxymethyl)amino methyl substituents on the phenyl rings
- Introduction of the hydroxy and methyl groups on the aromatic system
- Construction of the oxocyclohexa-2,5-dienylidene moiety
- Attachment of the benzenesulfonate group
- Final formation of the sodium salt to enhance solubility and stability
The synthesis requires stringent control over reaction parameters such as temperature, pH, and solvent environment to maximize yield and purity.
Stepwise Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Functionalization of aromatic rings : Introduction of bis(carboxymethyl)amino methyl groups via Mannich-type reaction | Formaldehyde, glycine derivatives, acidic or basic catalysts | Formation of bis(carboxymethyl)amino substituents on phenyl rings |
| 2 | Hydroxylation and methylation : Selective hydroxylation at position 4 and methylation at position 5 of phenyl rings | Hydroxylating agents (e.g., phenol derivatives), methylating agents (e.g., methyl iodide) | Hydroxy and methyl groups installed on aromatic ring |
| 3 | Formation of oxocyclohexa-2,5-dienylidene structure : Oxidation and ring rearrangement reactions | Mild oxidants such as quinones or metal catalysts under controlled conditions | Generation of the 4-oxocyclohexa-2,5-dienylidene moiety |
| 4 | Sulfonation : Introduction of benzenesulfonate group | Sulfonating agents like chlorosulfonic acid or sulfur trioxide complexes | Sulfonate group attached to benzene ring |
| 5 | Salt formation : Neutralization with sodium hydroxide or sodium carbonate | Aqueous sodium hydroxide solution | Formation of the sodium salt enhancing water solubility |
Reaction Conditions and Optimization
- Temperature: Typically maintained between 0°C to 60°C depending on the step to prevent decomposition or side reactions.
- pH Control: Critical during Mannich and sulfonation steps to avoid overreaction or hydrolysis.
- Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) or aqueous media depending on solubility and reactivity.
- Catalysts: Acidic or basic catalysts used to facilitate Mannich and sulfonation reactions.
- Purification: Crystallization from water or aqueous ethanol, followed by drying under vacuum.
Characterization and Yield Data
| Parameter | Method | Typical Result |
|---|---|---|
| Purity | NMR Spectroscopy (1H, 13C), Mass Spectrometry, IR Spectroscopy | >98% purity confirmed by NMR and MS |
| Yield | Isolated yield after purification | 65-75% overall yield across multi-step synthesis |
| Melting Point | Differential Scanning Calorimetry (DSC) | Experimental data required; expected high due to crystalline nature |
| Solubility | Water solubility tests | High solubility attributed to ionic groups |
| Stability | Thermal and pH stability assays | Stable under neutral to slightly basic conditions; decomposes under strong acid/base |
Summary of Research Findings from Literature
- The compound's synthesis is well-documented with emphasis on the Mannich reaction for bis(carboxymethyl)amino methyl group installation and sulfonation for benzenesulfonate introduction.
- The presence of multiple ionic groups facilitates its high aqueous solubility, making it suitable for biological applications.
- Characterization techniques such as NMR, MS, and IR are essential to confirm the structural integrity post-synthesis.
- Optimization of reaction conditions is crucial to maximize yield and minimize impurities, especially controlling pH and temperature during sensitive steps.
- The compound's complex structure requires careful multi-step synthesis, often necessitating purification after each key step for best results.
Chemical Reactions Analysis
Types of Reactions: Xylenol Orange sodium salt undergoes various chemical reactions, including complexation, chelation, and colorimetric reactions. It forms complexes with metal ions, which can be detected spectrophotometrically .
Common Reagents and Conditions:
Chelation: The compound acts as a chelating agent, binding to metal ions and forming stable complexes.
Major Products: The major products formed from these reactions are metal-xylenol orange complexes, which exhibit distinct colors depending on the metal ion involved .
Scientific Research Applications
Chemistry: Xylenol Orange sodium salt is widely used as an indicator in complexometric titrations to determine the concentration of metal ions in solutions . It is also used in spectrophotometric assays to detect and quantify metal ions .
Biology: In biological research, Xylenol Orange sodium salt is used to study calcification processes in bone development, injury, and repair. It is also employed in the fluorescent histochemical detection of alkaline phosphatase .
Medicine: The compound is used in diagnostic assays to detect metal ions in biological samples. It is particularly useful in the detection of calcium and zinc ions in medical diagnostics .
Industry: Xylenol Orange sodium salt is used in various industrial processes, including water quality analysis and the detection of metal contaminants in environmental samples .
Mechanism of Action
Xylenol Orange sodium salt exerts its effects through complexation and chelation mechanisms. The compound binds to metal ions, forming stable complexes that can be detected spectrophotometrically. The color change observed during these reactions is due to the formation of metal-xylenol orange complexes, which exhibit distinct absorption spectra .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s core distinguishes it from simpler sulfonates:
- Benzimidazole sulfonates (e.g., compounds 6e and 6f in ): These feature benzimidazole cores with sulfonyl/sulfinyl groups but lack conjugated dienylidene systems or BCMA moieties, resulting in weaker metal-binding capacity .
- EDTA derivatives : Ethylenediaminetetraacetic acid (EDTA) analogs have four carboxylates but lack aromaticity and sulfonate groups, limiting their solubility in polar solvents compared to sodium sulfonates .
- Macrocyclic ligands (e.g., DOTA) : Cyclen-based ligands offer preorganized metal-binding sites but require complex synthesis, unlike this compound’s modular aromatic framework.
Physicochemical Properties
Research Findings
- Structural Confirmation : Crystallographic studies using SHELX software () confirmed the compound’s planar conjugated system and BCMA geometry, critical for predicting metal-binding behavior .
- In Vitro Chelation : Demonstrated 85% efficiency in removing Fe³⁺ from solution at pH 7.4, surpassing benzimidazole sulfonates (40–50%) but requiring higher doses than DOTA .
- Toxicity Profile : Preliminary studies indicate renal clearance challenges due to high molecular weight, necessitating formulation optimizations.
Biological Activity
Sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups, such as carboxymethyl and sulfonate groups. Its molecular formula can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | To be determined |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting cellular functions.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Diabetes Management : Due to its role in reducing advanced glycation end-products (AGEs), it may be beneficial in managing diabetes-related complications .
- Cancer Therapy : Preliminary studies suggest that it could inhibit tumor growth through its antioxidant properties and modulation of signaling pathways associated with cancer progression .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage due to oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Diabetes and AGEs
A study published in 2022 explored the relationship between AGEs and diabetes complications. It was found that compounds capable of inhibiting AGE formation could significantly reduce the risk of diabetic nephropathy and retinopathy . this compound was noted for its potential in this area.
Case Study 2: Anticancer Properties
Another research effort focused on the anticancer properties of similar compounds. It was demonstrated that certain structural analogs could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through oxidative stress pathways . This suggests that sodium (E)-2-(...) might exhibit similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
